![molecular formula C11H15NO B15111801 5,7-Dimethylchroman-4-amine](/img/structure/B15111801.png)
5,7-Dimethylchroman-4-amine
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Overview
Description
5,7-Dimethylchroman-4-amine is an organic compound with the molecular formula C11H15NO. It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmaceutical activities. The chroman skeleton is a significant structural entity in medicinal chemistry, often serving as a building block for various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylchroman-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of strong acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5,7-Dimethylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5,7-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
4-Chromanone: A structurally related compound with significant biological activities, including anticancer and anti-inflammatory properties.
Flavanones: Another class of chroman derivatives with antioxidant and anti-inflammatory properties.
Uniqueness: 5,7-Dimethylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 5 and 7 enhance its stability and reactivity compared to other chroman derivatives .
Biological Activity
5,7-Dimethylchroman-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a chroman structure characterized by a fused benzene and dihydropyran ring. Its molecular formula is C_{11}H_{13}N, with methyl groups at the 5th and 7th positions and an amine group at the 4th position. This unique arrangement enhances its chemical reactivity and biological activity compared to other chroman derivatives .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to active or allosteric sites, thereby modulating their function. For instance, it has shown potential as an inhibitor of butyrylcholinesterase (BuChE), which is relevant in Alzheimer's research .
- Receptor Interaction : It may also interact with receptors involved in signal transduction pathways, influencing cellular responses. This interaction can lead to effects such as anti-inflammatory responses or modulation of neurotransmitter systems .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
These results suggest that the compound selectively targets cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Antioxidant and Anti-inflammatory Effects
This compound has also been studied for its antioxidant properties. It acts as a free radical scavenger, potentially reducing oxidative stress in biological systems. Additionally, it may inhibit pro-inflammatory pathways, contributing to its anti-inflammatory effects .
Case Studies
- Inhibition of Butyrylcholinesterase : A study evaluated the inhibition of equine serum butyrylcholinesterase by various dimethylchroman derivatives, including this compound. The compound exhibited inhibition in the range of 7.6 – 67 μM, indicating its potential for treating neurodegenerative diseases .
- Cancer Cell Line Testing : In a comparative study involving several chroman derivatives against multiple cancer cell lines (including lung and breast cancer), this compound was found to possess notable cytotoxic effects, particularly when tested against aggressive cancer types .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Chroman-4-one | Lacks amine group; contains carbonyl | Anticancer properties noted. |
Isoflavones | Similar chroman skeleton; estrogenic activity | Hormone replacement therapy applications. |
Flavanones | Antioxidant and anti-inflammatory properties | Widely studied for health benefits. |
The presence of dual methyl groups at positions 5 and 7 enhances the stability and reactivity of this compound compared to these related compounds.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5,7-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h5-6,9H,3-4,12H2,1-2H3 |
InChI Key |
HHODEWZJKOQGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(CCOC2=C1)N)C |
Origin of Product |
United States |
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